molecular formula C₃₆H₆₇NO₁₇ B149114 Lysogb3 CAS No. 126550-86-5

Lysogb3

Katalognummer B149114
CAS-Nummer: 126550-86-5
Molekulargewicht: 785.9 g/mol
InChI-Schlüssel: GRGNVOCPFLXGDQ-TWHXEDJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lysogb3, also known as lyso-Ceramide trihexoside, is a metabolite of globotriaosylsphingosine . It is a deacylated metabolite of globotriaosylsphingosine and is used as a blood biomarker in Fabry nephropathy . It also serves as a Shiga toxin receptor and can be used as an internal standard in glycosphingolipid studies .


Synthesis Analysis

LysoGb3 is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic FD males .


Molecular Structure Analysis

The molecular weight of Lysogb3 is 785.9 Da . It is a deacylated metabolite of globotriaosylsphingosine .


Chemical Reactions Analysis

LysoGb3 is involved in the pathogenesis of Fabry disease . It activates Notch1 signaling in normal human podocytes . The mean value for plasma lyso-Gb3±SD in males was 0.54±0.08 nmol/L and in females was 0.53±0.10 nmol/L .


Physical And Chemical Properties Analysis

The reference interval for plasma lysoGb3 in Japanese was determined to be 0.35–0.71 nmol/L . The plasma lyso-Gb3 level was strikingly increased in classic Fabry males, and to a lesser extent in later-onset Fabry males and Fabry females .

Wissenschaftliche Forschungsanwendungen

    Anderson-Fabry Disease Research

    • Field : Medical Genetics
    • Application : LysoGb3 is used in the study of genetic and enzymatic alterations related to Anderson-Fabry Disease (FD), a rare, progressive, multisystem storage disorder caused by the partial or total deficit of the lysosomal enzyme α-galactosidase A (α-Gal A) .
    • Methods : The accumulation of LysoGb3 was determined in the blood of subjects with a symptomatology referable to FD. Exonic mutations in the GLA gene were detected in patients .
    • Results : The accumulation of LysoGb3 was found in all male patients with a mutation responsible for classic or late-onset FD. LysoGb3 levels were consistent with the type of mutations and the symptomatology of patients .

    Fabry Disease Screening

    • Field : Clinical Genetics
    • Application : Plasma LysoGb3 is used as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis .
    • Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
    • Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .

    Mucopolysaccharidoses (MPS) Research

    • Field : Biochemistry
    • Application : LysoGb3 concentration is used in the study of neuronopathic forms of MPS, a group of metabolic disorders caused by the absence or malfunctioning of lysosomal enzymes needed to break down molecules called glycosaminoglycans .
    • Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, and MPS III patients .
    • Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group .

    Neuronopathic Forms of Mucopolysaccharidoses

    • Field : Biochemistry
    • Application : LysoGb3 concentration is used in the study of neuronopathic forms of Mucopolysaccharidoses (MPSs), a group of lysosomal storage disorders associated with impaired glycosaminoglycans (GAGs) catabolism .
    • Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, MPS III, MPS IV, and MPS VI patients .
    • Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group. LysoGb3 level was normal in MPS VI and MPS IVA .

    Primary Screening Biomarker for Fabry Disease

    • Field : Clinical Genetics
    • Application : Plasma LysoGb3 is used as a primary screening biomarker for classic and late-onset Fabry disease in males and females .
    • Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
    • Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .

    Lysosomal Storage Diseases Research

    • Field : Medical Genetics
    • Application : LysoGb3 is used in the study of various lysosomal storage diseases, including Krabbe disease and Gaucher disease .
    • Methods : The production of lyso-lipids as a system to decrease cellular accumulation seems to be a common strategy for various lysosomal storage diseases, and elevated lyso-lipid levels have also been found in these diseases .
    • Results : The connection between these diseases and LysoGb3 has not yet been established .

    Neuronopathic Forms of Mucopolysaccharidoses

    • Field : Biochemistry
    • Application : LysoGb3 concentration is used in the study of neuronopathic forms of Mucopolysaccharidoses (MPSs), a group of lysosomal storage disorders associated with impaired glycosaminoglycans (GAGs) catabolism .
    • Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, MPS III, MPS IV, and MPS VI patients .
    • Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group. LysoGb3 level was normal in MPS VI and MPS IVA .

    Primary Screening Biomarker for Fabry Disease

    • Field : Clinical Genetics
    • Application : Plasma LysoGb3 is used as a primary screening biomarker for classic and late-onset Fabry disease in males and females .
    • Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
    • Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .

    Lysosomal Storage Diseases Research

    • Field : Medical Genetics
    • Application : LysoGb3 is used in the study of various lysosomal storage diseases, including Krabbe disease and Gaucher disease .
    • Methods : The production of lyso-lipids as a system to decrease cellular accumulation seems to be a common strategy for various lysosomal storage diseases, and elevated lyso-lipid levels have also been found in these diseases .
    • Results : The connection between these diseases and LysoGb3 has not yet been established .

Safety And Hazards

LysoGb3 is a significant risk factor associated with adverse clinical events such as kidney replacement, atrial fibrillation, or cerebrovascular events .

Zukünftige Richtungen

Regular observation of plasma lysoGb3 and antibodies is useful for monitoring Fabry patients during enzyme replacement therapy . Long term follow-up of individuals detected by newborn screening will improve our knowledge about the natural history of the disease, the phenotype prediction and the patients’ management .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNVOCPFLXGDQ-TWHXEDJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysogb3

CAS RN

126550-86-5
Record name Globotriaosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
887
Citations
A Nowak, TP Mechtler, T Hornemann… - Molecular genetics and …, 2018 - Elsevier
… LysoGb3 supports identifying patients at risk who require intensive monitoring and treatment. LysoGb3 … phenotypes: the male with the highest LysoGb3 level within the Later-Onset …
Number of citations: 92 www.sciencedirect.com
A Nowak, TP Mechtler, RJ Desnick… - Molecular genetics and …, 2017 - Elsevier
… females in whom the accumulating LysoGb3 was increased, whereas … LysoGb3, whereas their leukocyte α-GalA activities were in the normal range. In these women, the serum LysoGb3 …
Number of citations: 124 www.sciencedirect.com
G Baydakova, A Ilyushkina, L Gaffke, K Pierzynowska… - Diagnostics, 2020 - mdpi.com
… levels/severity of neurological symptoms and the LysoGb3 levels. Finally, in this study, the tendency of mild increase of LysoGb3 concentration was found in neuronopathic forms of …
Number of citations: 8 www.mdpi.com
HC Liao, YH Huang, YJ Chen, SM Kao, HY Lin… - Clinica Chimica …, 2013 - Elsevier
… healthy controls by an elevated plasma lysoGb3 level. The lysoGb3 level was also related to the left … plasma lysoGb3 level which increased gradually as the subjects got older (p < 0.01). …
Number of citations: 36 www.sciencedirect.com
G Duro, C Zizzo, G Cammarata, A Burlina… - International journal of …, 2018 - mdpi.com
… LysoGb3 levels were consistent with the type of mutations and the symptomatology of … , and blood accumulation of LysoGB3. In our experience, LysoGB3 can be considered a reliable …
Number of citations: 76 www.mdpi.com
R Krüger, A Tholey, T Jakoby, R Vogelsberger… - … of Chromatography B, 2012 - Elsevier
… and purified a glycine derivative of lysoGb3 (Gly-lysoGb3). In the following, method development, assay performance and plasma ranges for the diagnostic lysoGb3 assay are reported. …
Number of citations: 47 www.sciencedirect.com
S Malvagia, L Ferri, M Della Bona, W Borsini… - Clinical Chemistry and …, 2021 - degruyter.com
… derivative, globotriaosylsphingosine (LysoGb3). Here, we compare the levels of LysoGb3 in dried blood spots (DBS) and plasma in patients with classic and late-onset phenotypes. …
Number of citations: 7 www.degruyter.com
GV Baydakova, AA Ilyushkina, S Moiseev… - Clinica Chimica …, 2020 - Elsevier
… Here we report the α-Gal A/lysoGb3 ratio as the novel biochemical … lysoGb3 alone showed 8.6% and 74.4% respectively. A new approach of using the ratio of α-Gal A activity to lysoGb3 …
Number of citations: 24 www.sciencedirect.com
M Kagimoto, K Yatsu, A Oka, G Sumida… - European Heart …, 2018 - academic.oup.com
Methods: We searched MEDLINE, EMBASE and CENTRAL (inception to January 2018). We included randomized controlled trials comparing vernakalant with active medications or …
Number of citations: 2 academic.oup.com
J Politei, V Alberton, O Amoreo, N Antongiovanni… - Pediatric …, 2018 - Springer
Background Fabry disease is an X-linked lysosomal storage disorder caused by α-galactosidase enzyme deficiency. We present clinical, biochemical, and histologic findings in children …
Number of citations: 20 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.